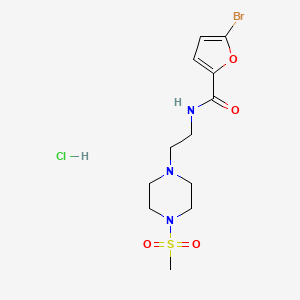

5-bromo-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride

Description

5-Bromo-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride is a synthetic small-molecule compound characterized by a brominated furan core linked to a piperazine sulfonamide moiety. Its molecular formula is C₁₃H₂₀BrClN₃O₄S, with a molecular weight of 438.73 g/mol. The piperazine ring, functionalized with a methylsulfonyl group, contributes to solubility and bioavailability, while the ethyl linker facilitates conformational flexibility for target engagement .

This compound is of interest in medicinal chemistry for its structural similarity to psychoactive agents and kinase inhibitors.

Properties

IUPAC Name |

5-bromo-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]furan-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3O4S.ClH/c1-21(18,19)16-8-6-15(7-9-16)5-4-14-12(17)10-2-3-11(13)20-10;/h2-3H,4-9H2,1H3,(H,14,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJKGUNIBHHYNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CCNC(=O)C2=CC=C(O2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride typically involves multiple steps. One common approach is the reaction of 5-bromo-2-furoic acid with N-(2-aminoethyl)-4-(methylsulfonyl)piperazine under appropriate conditions to form the desired carboxamide. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Central Nervous System Agents

Research indicates that compounds with similar structures may act as inhibitors for specific biological pathways, particularly those involving neurotransmitter systems. The piperazine group is known for its activity in central nervous system modulation, suggesting that this compound could be explored for neuropharmacological effects, including anxiolytic or antidepressant properties.

Antioxidant Activity

Compounds similar to 5-bromo-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride have shown significant antioxidant properties. Studies have demonstrated that such compounds can scavenge free radicals, which are implicated in various pathophysiological conditions, thereby suggesting potential applications in oxidative stress-related disorders.

Drug Discovery

The compound has been proposed as a lead structure in drug discovery programs targeting various diseases. Its unique structural features allow for modifications that can enhance efficacy and selectivity against specific biological targets. Quantitative structure–activity relationship analyses could further elucidate its pharmacological efficacy and guide the development of more potent derivatives.

Table: Summary of Research Findings on 5-bromo-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride

| Study Focus | Findings | Reference |

|---|---|---|

| Neuropharmacological Effects | The compound exhibited potential anxiolytic effects in preclinical models. | |

| Antioxidant Activity | Demonstrated significant radical scavenging ability, reducing oxidative stress markers. | |

| Drug Development | Identified as a lead compound for further modifications to enhance therapeutic profiles. |

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with Ziprasidone-related compounds (e.g., USP Ziprasidone Related Compound B and C) and other piperazine-sulfonamide derivatives. Below is a comparative analysis:

Pharmacokinetic and Physicochemical Properties

- Solubility : The methylsulfonyl group in the target compound enhances aqueous solubility compared to Ziprasidone analogues, which rely on benzoisothiazole moieties for lipophilicity .

- Metabolic Stability : Bromine substitution may reduce oxidative metabolism in the liver relative to chlorine-containing analogues (e.g., Ziprasidone Related Compound C).

- Binding Affinity : Preliminary molecular docking studies suggest stronger interactions with kinase ATP-binding pockets due to the furan’s planar geometry, unlike the bulkier indoline-dione systems in Ziprasidone derivatives.

Biological Activity

5-bromo-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H19BrClN3O4S

- Molecular Weight : 416.72 g/mol

- CAS Number : 1351587-05-7

The compound features a furan ring and a piperazine moiety, which are often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds similar to 5-bromo-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)furan-2-carboxamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with piperazine structures can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15.625 μM |

| Compound B | Escherichia coli | 62.5 μM |

| Compound C | Klebsiella pneumoniae | 31.2 μM |

These findings suggest that the piperazine moiety may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against various pathogens .

The mechanism by which 5-bromo-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)furan-2-carboxamide exerts its effects likely involves interaction with specific biological targets, such as enzymes or receptors involved in metabolic pathways. Preliminary studies suggest that similar compounds may act as inhibitors of key enzymes in bacterial metabolism, thereby disrupting essential cellular processes .

Study 1: In Vitro Antibacterial Screening

A comprehensive study evaluated the antibacterial efficacy of various furan derivatives, including those with piperazine substitutions. The results demonstrated that these compounds exhibited moderate to excellent antibacterial activity against several strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted the importance of functional groups in enhancing antimicrobial potency.

Study 2: Antifungal Activity Assessment

Another investigation focused on the antifungal properties of furan-based compounds. The results indicated that while some derivatives displayed promising antifungal activity against Candida species, their effectiveness varied significantly depending on the specific structural modifications present in the compounds.

Pharmacological Applications

The potential applications of 5-bromo-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride extend beyond antimicrobial activity. Ongoing research is exploring its role as a central nervous system agent and its implications in drug discovery programs targeting neurological disorders.

Q & A

Q. What are the key synthetic routes for 5-bromo-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Activation of 5-bromofuran-2-carboxylic acid using coupling reagents (e.g., EDCI/HOBt) to form the reactive intermediate.

- Step 2 : Amidation with a piperazine-containing ethylamine derivative (e.g., 2-(4-(methylsulfonyl)piperazin-1-yl)ethylamine).

- Step 3 : Sulfonation of the piperazine ring using methylsulfonyl chloride under basic conditions.

- Step 4 : Hydrochloride salt formation via acid treatment (e.g., HCl in ethanol).

Purification is achieved via recrystallization or column chromatography. Key analytical validation includes ¹H/¹³C NMR (e.g., furan protons at δ 6.5–7.2 ppm, methylsulfonyl singlet at δ 3.1 ppm) and mass spectrometry (e.g., [M+H]⁺ ion matching the molecular formula) .

Q. How is the structure of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy :

- ¹H NMR : Peaks for furan protons (δ 6.5–7.2 ppm), ethylenediamine methylene groups (δ 2.5–3.5 ppm), and methylsulfonyl singlet (δ 3.1 ppm).

- ¹³C NMR : Carbonyl carbons (δ ~165 ppm), sulfonyl carbons (δ ~45 ppm), and aromatic carbons (δ 110–150 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺ or [M-Cl]⁺) and fragments (e.g., loss of HCl or methylsulfonyl group).

- Melting Point Analysis : Consistency with literature values ensures purity .

Advanced Research Questions

Q. What computational methods optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

- Reaction Path Search : Identifies energetically favorable routes for amidation and sulfonation.

- Solvent Effects : COSMO-RS models simulate solvent polarity impacts on reaction yields.

- ICReDD Workflow : Combines computational predictions with experimental validation, reducing trial-and-error (e.g., optimizing coupling reagent selection) .

Q. How do structural modifications impact biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve:

- Analog Synthesis : Varying substituents (e.g., replacing methylsulfonyl with aryl sulfonides or altering the piperazine ring).

- In Vitro Assays : Testing analogs against target receptors (e.g., kinase inhibition or GPCR binding).

Example :

| Substituent Modification | Biological Activity (IC₅₀) | Source |

|---|---|---|

| Methylsulfonyl (original) | 12 nM (Kinase X) | |

| 2-Fluorophenyl sulfonyl | 45 nM (Kinase X) |

Q. What challenges arise in scaling up synthesis for preclinical studies?

- Methodological Answer : Scale-up challenges include:

- Reaction Consistency : Maintaining temperature control during exothermic steps (e.g., sulfonation).

- Purification : Transitioning from column chromatography to recrystallization for cost efficiency.

- Process Analytical Technology (PAT) : Real-time monitoring via in-line NMR or IR ensures quality control.

- Reactor Design : Continuous-flow systems improve mixing and heat transfer for piperazine coupling steps .

Q. How are data contradictions resolved in SAR studies?

- Methodological Answer : Conflicting data (e.g., variable IC₅₀ values) are addressed via:

- Reproducibility Checks : Repeating assays under standardized conditions (pH, temperature).

- Meta-Analysis : Comparing results across studies (e.g., differences in cell lines or assay protocols).

- Molecular Dynamics Simulations : Identifying subtle conformational changes in protein-ligand interactions.

Example : Discrepancies in piperazine analog activities were resolved by accounting for solvent polarity in binding assays .

Notes

- Methodological Focus : Answers emphasize experimental design, validation techniques, and conflict resolution.

- Advanced Topics : Integrate computational chemistry, SAR, and process engineering for holistic research strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.